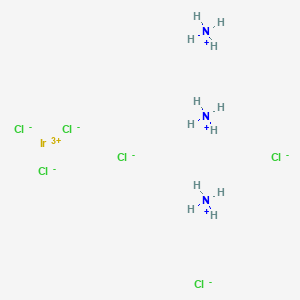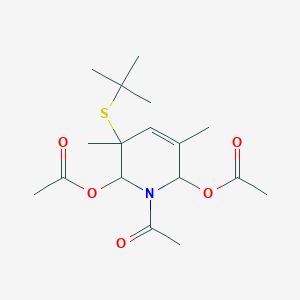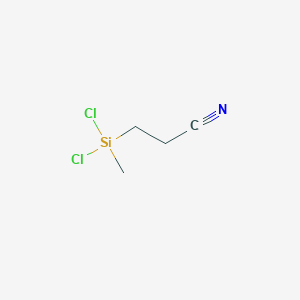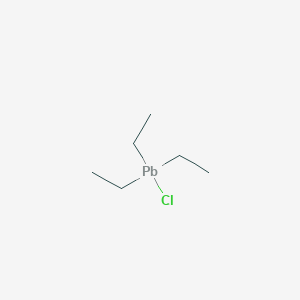
2-Chloro-N-(2,6-difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various substituted acetamides, including those with chloro and fluoro groups on the phenyl ring, has been reported in the literature. For instance, the synthesis of 2-Chloro-N-(2,4-dinitrophenyl) acetamide involved characterizing the compound using NMR spectroscopy, ESI-MS, X-ray crystallography, and elemental analysis . Similarly, the synthesis of N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was achieved through the reaction of the corresponding aniline with POCl3 in acetate . These methods provide insights into the synthesis of related compounds, such as 2-Chloro-N-(2,6-difluorophenyl)acetamide, although the specific synthesis of this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using X-ray crystallography. For example, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide revealed intramolecular hydrogen bonding and several intermolecular interactions that result in crystal packing . The crystal structure of N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was determined by X-ray diffraction analysis, providing valuable information about the geometric parameters of the molecule . These studies are indicative of the types of molecular interactions and conformations that might be expected for 2-Chloro-N-(2,6-difluorophenyl)acetamide.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions involving 2-Chloro-N-(2,6-difluorophenyl)acetamide. However, the Dakin–West reaction was used to synthesize a series of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides, showcasing the reactivity of similar acetamide compounds under catalysis by trifluoroacetic acid . This suggests that 2-Chloro-N-(2,6-difluorophenyl)acetamide could potentially undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated. For instance, the optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were studied using UV-vis spectrophotometry, revealing solvatochromic effects with varying solvent polarity . The dipole moment method and quantum chemical calculations were used to study the conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamides, indicating the presence of preferred conformers . These studies provide a basis for understanding the physical and chemical properties of 2-Chloro-N-(2,6-difluorophenyl)acetamide, although direct data on this specific compound is not provided.
Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry
Research in synthetic organic chemistry has highlighted the development of chemoselective N-acylation reagents and the exploration of axial chirality. Kondo and Murakami (2001) discussed the creation of storable N-acyl-N-(2,6-difluorophenyl)acetamide derivatives, exhibiting better chemoselectivity compared with current N-acylation reagents. They also introduced optically active N-acyl-N-(2-t-butylphenyl)acetamide, demonstrating axial chirality based on an acyclic imide N-Ar bond rotation, which could serve as a chiral ligand in asymmetric synthesis (Kondo & Murakami, 2001).
Environmental Science and Toxicology
In the realm of environmental science and toxicology, research has focused on the degradation, toxicity, and environmental impact of chlorophenols, a class of compounds related to 2-Chloro-N-(2,6-difluorophenyl)acetamide. Gunawardana, Singhal, and Swedlund (2011) reviewed the degradation of chlorophenols by zero valent iron and bimetallic systems of iron, emphasizing the efficiency of these systems in dechlorination processes and the potential for environmental remediation of chlorophenol pollutants (Gunawardana, Singhal, & Swedlund, 2011).
Environmental Impact and Degradation Pathways
Studies on the environmental impact and degradation pathways of chlorophenols, which share structural similarities with 2-Chloro-N-(2,6-difluorophenyl)acetamide, have provided insights into their behavior in aquatic environments. Magnoli et al. (2020) reviewed the behavior of 2,4-D, a widely used herbicide, in agricultural environments and highlighted the role of microorganisms in its degradation, underlining the importance of understanding these processes for environmental protection and sustainable agriculture practices (Magnoli et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-(2,6-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO/c9-4-7(13)12-8-5(10)2-1-3-6(8)11/h1-3H,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKTXGFDPWHUBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342462 |
Source


|
| Record name | 2-Chloro-N-(2,6-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,6-difluorophenyl)acetamide | |
CAS RN |
19064-26-7 |
Source


|
| Record name | 2-Chloro-N-(2,6-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-](/img/structure/B94046.png)







